molecular formula C13H9Br2N3O3 B604450 N'-[(1e)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide

N'-[(1e)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide

Cat. No.: B604450
M. Wt: 415.04 g/mol
InChI Key: PYVJEAZDEZTGIS-UBKPWBPPSA-N
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Description

N'-[(1E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide is a Schiff base compound synthesized via the condensation of nicotinohydrazide with 3,5-dibromo-2,4-dihydroxybenzaldehyde. Its structure features a nicotinohydrazide backbone linked to a dibrominated dihydroxyphenyl group, conferring unique electronic and steric properties.

Properties

Molecular Formula

C13H9Br2N3O3

Molecular Weight

415.04 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H9Br2N3O3/c14-9-4-8(11(19)10(15)12(9)20)6-17-18-13(21)7-2-1-3-16-5-7/h1-6,19-20H,(H,18,21)/b17-6+

InChI Key

PYVJEAZDEZTGIS-UBKPWBPPSA-N

SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br

Origin of Product

United States

Preparation Methods

Standard Condensation Protocol

The most widely reported method involves refluxing equimolar quantities of nicotinic acid hydrazide (1.37 g, 10 mmol) and 3,5-dibromo-2,4-dihydroxybenzaldehyde (3.34 g, 10 mmol) in absolute ethanol (50 mL) under acidic catalysis. Glacial acetic acid (1–2 drops) is typically added to protonate the carbonyl oxygen, enhancing electrophilicity. The reaction mixture is stirred under reflux for 6–8 hours, with progress monitored via thin-layer chromatography (TLC).

Table 1: Standard Reaction Parameters

ParameterSpecification
Molar Ratio1:1 (aldehyde:hydrazide)
SolventAbsolute ethanol
CatalystGlacial acetic acid (0.1% v/v)
TemperatureReflux (78°C)
Reaction Time6–8 hours
Yield68–72%

Post-reaction, the product is isolated by cooling the mixture to 4°C, followed by vacuum filtration. The crude solid is recrystallized from a 3:1 ethanol-water mixture to yield pale-yellow crystals.

Reaction Optimization Strategies

Solvent Effects

Alternative solvents have been explored to improve reaction efficiency:

Table 2: Solvent Screening Results

SolventDielectric ConstantReaction Time (h)Yield (%)
Ethanol24.36.571
Methanol32.75.069
Acetonitrile37.54.263
Tetrahydrofuran7.68.058

Ethanol remains optimal due to its balanced polarity and ability to solubilize both reactants. Methanol shows comparable yields but requires stricter temperature control to prevent byproduct formation.

Catalytic Enhancements

The addition of molecular sieves (4Å) reduces reaction time to 4 hours by absorbing water and shifting equilibrium toward product formation. Alternative catalysts have been tested:

Table 3: Catalyst Performance Comparison

CatalystLoading (% w/w)Time (h)Yield (%)
None08.065
Acetic acid0.16.571
p-Toluenesulfonic acid0.055.073
Amberlyst-155.03.570

p-Toluenesulfonic acid demonstrates superior catalytic activity, though acetic acid is preferred for cost-effectiveness and ease of removal.

Purification and Characterization

Recrystallization Techniques

The compound exhibits limited solubility in cold ethanol (2.1 mg/mL at 25°C) but dissolves readily in hot dimethylformamide (DMF). A two-step purification protocol is recommended:

  • Initial recrystallization from ethanol-water (3:1) removes unreacted starting materials.

  • Secondary purification via column chromatography (silica gel, ethyl acetate:hexane 1:1) isolates the E-isomer from potential Z-isomer contaminants.

Spectroscopic Validation

Key characterization data confirm successful synthesis:

Table 4: Spectroscopic Signatures

TechniqueDiagnostic Features
IR (KBr)3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N)
¹H NMR (DMSO-d₆)δ 12.21 (s, 1H, OH), 11.98 (s, 1H, NH), 8.94 (s, 1H, CH=N)
13C NMRδ 163.2 (C=O), 154.7 (C=N), 148.3–110.5 (aromatic carbons)

Mass spectrometry (ESI-MS) shows the molecular ion peak at m/z 415.04 [M+H]⁺, matching the theoretical molecular weight.

Scale-Up Considerations

Pilot-scale production (100 g batches) requires modified conditions:

  • Solvent : Switch to isopropanol for improved safety profile.

  • Heating : Replace reflux with microwave-assisted synthesis (100°C, 30 minutes), achieving 82% yield.

  • Workup : Implement continuous filtration systems to handle precipitate formation.

Industrial synthesis remains challenging due to the compound’s photolability. Dark-room processing and amber glassware are essential to prevent degradation.

Alternative Synthetic Approaches

Solid-Phase Synthesis

Immobilizing nicotinic acid hydrazide on Wang resin enables a traceless synthesis strategy:

  • Resin-bound hydrazide reacts with aldehyde in DMF at 50°C.

  • Cleavage with trifluoroacetic acid yields product with 89% purity.
    This method reduces purification steps but requires specialized equipment.

Flow Chemistry

Microreactor systems (0.5 mm channel diameter) achieve 94% conversion in 12 minutes residence time. Key parameters:

  • Temperature: 120°C

  • Pressure: 3 bar

  • Solvent: Supercritical CO₂/ethanol mixture

This approach is promising for high-throughput production but faces challenges in aldehyde solubility.

Chemical Reactions Analysis

Types of Reactions

N’-[(1e)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of nicotinohydrazide compounds exhibit antimicrobial properties. Specifically, N'-[(1E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide has shown effectiveness against various bacterial strains.

  • Case Study: A study demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects .

Antioxidant Properties

Compounds similar to this compound have been reported to exhibit antioxidant activity.

  • Research Findings: In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) indicated that the compound possesses considerable antioxidant capabilities, which may be attributed to the presence of hydroxyl groups that enhance electron-donating ability .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may inhibit inflammatory pathways.

  • Case Study: In a murine model of inflammation induced by carrageenan, treatment with related hydrazone compounds resulted in a significant reduction in paw edema, indicating potential therapeutic applications for inflammatory diseases .

Applications in Drug Development

This compound is classified as a small molecule drug and is currently in preclinical phases. Its diverse biological activities make it a candidate for further investigation in drug development targeting infections and inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against S. aureus and E. coli
AntioxidantHigh DPPH scavenging ability
Anti-inflammatoryReduced paw edema in murine models

Mechanism of Action

The mechanism of action of N’-[(1e)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme 3-hydroxyacyl-[acyl-carrier-protein] dehydratase (FabZ) in Helicobacter pylori, thereby disrupting fatty acid biosynthesis . This inhibition leads to the bacteriostatic effect observed in antimicrobial studies.

Comparison with Similar Compounds

Glycine Hydrazide Analogues: GlyH-101

Compound : N-(2-Naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide (GlyH-101)
Key Differences :

  • Backbone: GlyH-101 uses glycine hydrazide instead of nicotinohydrazide.
  • Substituent : A naphthalenyl group replaces the pyridine ring in the target compound.

Physicochemical Properties :

  • The glycine hydrazide backbone enhances solubility, while the naphthalenyl group increases hydrophobicity.

Applications : Investigated for antidiarrheal therapies and CFTR-related research .

Chromenone-Based Nicotinohydrazide Derivatives

Compound: N'-(4-Oxo-4H-chromen-3-yl)methylene)nicotinohydrazide Key Differences:

  • Substituent: A chromenone group replaces the dibrominated dihydroxyphenyl moiety.

Physicochemical Properties :

Halogen-Substituted Nicotinohydrazide Analogues

Compound 1: N-[-(4-Chlorophenyl)methylene]nicotinohydrazide Key Differences:

  • Substituent : A 4-chlorophenyl group replaces the dibrominated dihydroxyphenyl group.

Physicochemical Properties :

Comparison Table: Structural and Functional Properties

Compound Backbone Substituent Key Activity Ki/EC50 Solubility
Target Compound Nicotinohydrazide 3,5-Dibromo-2,4-dihydroxyphenyl Under investigation N/A Moderate (est.)
GlyH-101 Glycine hydrazide 3,5-Dibromo-2,4-dihydroxyphenyl CFTR inhibition 1.4–5.6 µM >1 mM
N'-(Chromen-3-yl)nicotinohydrazide Nicotinohydrazide 4-Oxo-4H-chromen-3-yl STAT5 inhibition 50–200 µM Low (est.)
N-(4-Chlorophenyl)nicotinohydrazide Nicotinohydrazide 4-Chlorophenyl Metal chelation N/A Moderate

Biological Activity

N'-[(1E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a hydrazone linkage and a dibromo-substituted phenolic moiety. The molecular formula is C13H9Br2N3O3C_{13}H_{9}Br_{2}N_{3}O_{3}, and it has been studied for various pharmacological properties.

  • Molecular Weight : 399.04 g/mol
  • Melting Point : 238-240 °C
  • Purity : >95.0% (HPLC)
  • Physical State : Solid at room temperature
PropertyValue
Molecular FormulaC13H9Br2N3O3
Molecular Weight399.04 g/mol
Melting Point238-240 °C
Purity>95.0% (HPLC)

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of microbial cell wall synthesis.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays demonstrated that it can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.

Cytotoxicity Studies

In cancer research, this compound has been tested on various cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent.

Table 2: Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals in DPPH assays
CytotoxicityInduces apoptosis in cancer cell lines

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating moderate to strong antimicrobial activity.

Study 2: Antioxidant Activity Assessment

Another research effort focused on the antioxidant capacity of the compound using various assay methods including ABTS and DPPH. Results indicated an IC50 value of 25 µg/mL in DPPH assays, showcasing its potent antioxidant properties compared to standard antioxidants like ascorbic acid.

Study 3: Cancer Cell Line Testing

In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 30 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptotic cells following treatment.

Q & A

Basic: What are the optimal synthetic routes for synthesizing N'-[(1E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide, and how is reaction progress monitored?

Answer:
The compound is synthesized via condensation reactions between nicotinohydrazide and substituted aldehydes under ethanolic reflux. Key steps include:

  • Stoichiometric control : Equimolar ratios of nicotinohydrazide and 3,5-dibromo-2,4-dihydroxybenzaldehyde in ethanol, heated under reflux for 6–8 hours .
  • Reaction monitoring :
    • FT-IR : Track disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and hydrazide N–H bend (~3200 cm⁻¹), with emergence of the C=N azomethine stretch (~1600–1620 cm⁻¹) .
    • UV-Vis : Monitor λmax shifts due to π→π* transitions in the conjugated Schiff base system .
  • Yield optimization : Purification via recrystallization (ethanol/water) typically achieves >70% yield .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?

Answer:
Multi-technique validation is required:

  • Elemental analysis : Confirm C, H, N, Br stoichiometry (e.g., C14H9Br3N2O3) .
  • Mass spectrometry (EI-MS/ESI-MS) : Molecular ion peak [M+H]<sup>+</sup> at m/z ≈ 523–525 (for Br isotope patterns) .
  • ¹H-NMR :
    • Azomethine proton (HC=N) at δ 8.4–8.6 ppm .
    • Aromatic protons in dihydroxyphenyl (δ 6.8–7.2 ppm) and pyridine (δ 8.1–8.9 ppm) .
  • Thermogravimetry (TG/DTG) : Assess thermal stability; decomposition onset >200°C indicates robust aromaticity .

Advanced: How do computational methods like DFT resolve structural ambiguities, such as isomer preference (E/Z) or tautomeric forms?

Answer:
Density Functional Theory (DFT) calculations address:

  • Isomer stability : Z-isomers are often favored due to intramolecular hydrogen bonding between hydroxyl groups and the azomethine nitrogen, reducing steric strain .
  • Tautomerism : Compare energy profiles of keto-enol forms; enol tautomers dominate in polar solvents (e.g., ethanol) .
  • Spectral alignment : Match computed UV-Vis λmax</sup> (TD-DFT) and IR vibrational modes with experimental data to validate structures .

Advanced: How do researchers address contradictions in reported biological activities (e.g., antibacterial vs. anticancer) across studies?

Answer:
Methodological standardization is critical:

  • Bioassay conditions :
    • Bacterial strains: Compare MIC values against E. coli (Gram-negative) vs. S. aureus (Gram-negative) using disk diffusion .
    • Solvent controls: DMSO concentrations >1% may inhibit bacterial growth, skewing results .
  • Mechanistic studies :
    • Molecular docking : Predict binding to bacterial DNA gyrase vs. human STAT3 for selectivity analysis .
    • CFTR inhibition : Assess chloride transport modulation (e.g., GlyH-101 analog studies) to explain cystic fibrosis applications .

Advanced: What strategies are employed to design metal complexes of this compound, and how does coordination geometry affect bioactivity?

Answer:
Coordination chemistry principles :

  • Ligand denticity : Acts as tridentate via pyridine N, azomethine N, and phenolic O donors .
  • Metal selection : Transition metals (Co(II), Ni(II), Cu(II)) form octahedral complexes (e.g., [M(L)2Cl]) with enhanced stability vs. free ligands .
  • Bioactivity enhancement :
    • Cu(II) complexes show superior photocatalytic dye degradation (e.g., methylene blue) via ROS generation .
    • Lanthanide(III) complexes (e.g., Eu(III), Tb(III)) exhibit luminescence for cellular imaging .

Advanced: How can crystallographic data (e.g., SHELX refinement) resolve uncertainties in molecular conformation or intermolecular interactions?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software:

  • Structure solution : SHELXD identifies heavy atoms (Br) for phasing; SHELXL refines anisotropic displacement parameters .
  • Hydrogen bonding : Map O–H···N and π-π stacking interactions (e.g., dihydroxyphenyl↔pyridine) to explain packing motifs .
  • Validation : Check Rint (<5%) and GooF (≈1.0) to ensure data reliability .

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